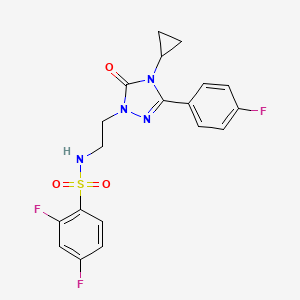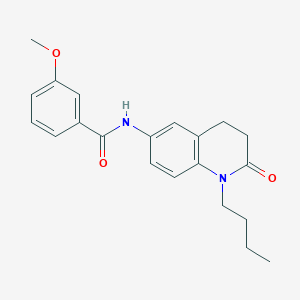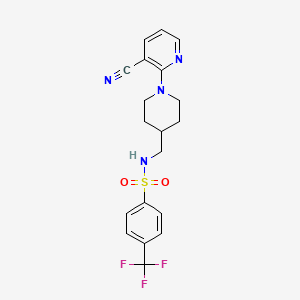
4-acetyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzenesulfonamide. Benzenesulfonamides are significant bioactive synthetic medicines and have been used in the treatment of various conditions . For instance, brinzolamide, a carbonic anhydrase inhibitor, has been used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension .
Synthesis Analysis
While specific synthesis information for this compound is not available, it’s worth noting that hydrazones, which are formed by the reaction of hydrazine and ketones/aldehydes, can be used as intermediates to synthesize coupling products .Scientific Research Applications
Anti-inflammatory and Analgesic Applications
A study synthesized novel derivatives showing significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. This suggests potential for developing therapeutic agents (Ş. Küçükgüzel et al., 2013).
Antioxidant, Anticancer, and Anti-HCV Activities
The same study also highlighted modest inhibition of HCV NS5B RdRp activity by some compounds, indicating a potential route for anti-HCV therapy development (Ş. Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition
Research has demonstrated the inhibition of carbonic anhydrase I and II isoenzymes by certain synthesized compounds, suggesting a potential for treating conditions associated with altered enzyme activity (H. Gul et al., 2016).
Antimicrobial Activity
Several studies synthesized derivatives that exhibited good antibacterial and antifungal activity, presenting a new avenue for antimicrobial therapy development (E. H. El-Sayed et al., 2020).
Antidiabetic Agents
Research into fluorinated pyrazoles and benzenesulfonylurea derivatives prepared as hypoglycemic agents indicates their significant antidiabetic activity, offering a basis for novel antidiabetic drug development (H. Faidallah et al., 2016).
Ethylene-like Biological Activity in Plants
A unique application involves identifying small molecules that induce the triple response in Arabidopsis, a model organism for plant biology. This research could influence agricultural sciences by elucidating the molecular pathways involved in plant growth and response to environmental stimuli (Keimei Oh et al., 2017).
Future Directions
properties
IUPAC Name |
4-acetyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3S/c1-10(21)11-2-4-12(5-3-11)24(22,23)18-7-9-20-8-6-13(19-20)14(15,16)17/h2-6,8,18H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMRSOPBMPBTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2704214.png)

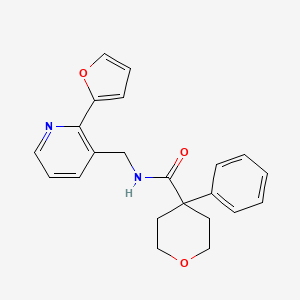
![ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2704217.png)
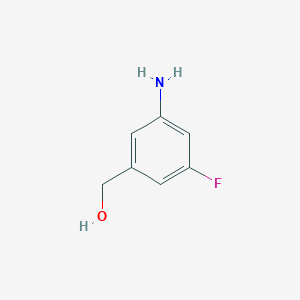
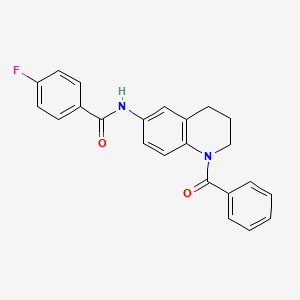
![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2704224.png)
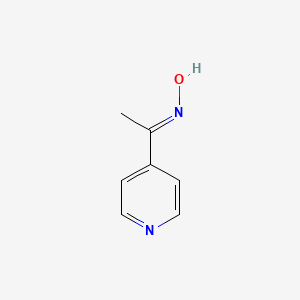
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2704227.png)
![N-benzyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2704228.png)
